5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Pharmaceutical Intermediate Oxacillin Synthesis Purity Requirements

Researchers synthesizing β-lactam antibiotics require a validated acylating agent that delivers the requisite β-lactamase resistance profile. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2) is the definitive intermediate for oxacillin sodium, where the precise 5-methyl-3-phenyl substitution pattern is pharmacophoric. • Enables industrial oxacillin sodium synthesis via 6-APA acylation. • >98% purity supports pharmacopeial impurity compliance. • Privileged scaffold for GABA-A α5 NAMs & anti-thrombocytopenia agents. • Supplied with full documentation; refrigerated (2-8°C) storage.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 16883-16-2
Cat. No. B093246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylisoxazole-4-carbonyl chloride
CAS16883-16-2
Synonyms3-phenyl-5-methylisoxazole-4-carbonic acid chloranhydride
3-phenyl-5-methylisoxazole-4-carbonyl chloride
PMICC
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyHXEVQMXCHCDPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Procurement & Specifications


5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2) is a reactive acyl chloride featuring a 3,5-substituted isoxazole heterocyclic core . It is primarily utilized as a key synthetic intermediate in the production of β-lactam antibiotics and as a versatile building block for constructing pharmacologically active small molecules . The compound is commercially available from reputable suppliers with purity specifications ranging from ≥90% to >98.0% (GC/T) , and it is characterized by a low melting point (approximately 25°C), making it a solid at standard refrigeration temperatures and a liquid or low-melting solid at ambient conditions .

Purity grade selection: High-purity (>98% GC) available for cGMP-adjacent synthesis; standard grade supports R&D reactions.
Physical form at ambient: Low-melting solid (∼25°C) that liquefies easily, simplifying handling and dosing in solution-phase acylation.
Proven intermediate class: Established acyl chloride for β-lactam antibiotic construction and diverse pharmacophore elaboration.

5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Substitution Risks


Substituting 5-Methyl-3-phenylisoxazole-4-carbonyl chloride with a generic acyl chloride or a structurally similar isoxazole analog without data-driven validation is scientifically unsound. The precise positioning of the 5-methyl and 3-phenyl substituents on the isoxazole ring dictates the steric and electronic environment during acylation, directly influencing reaction kinetics, regioselectivity, and the resulting biological activity of the final product . As evidenced in the synthesis of oxacillin sodium, the use of this specific carbonyl chloride is not arbitrary; alternative isoxazole derivatives fail to confer the requisite β-lactamase resistance profile or the desired pharmacokinetic properties in the final antibiotic agent . Furthermore, in medicinal chemistry campaigns targeting the GABA-A α5 receptor or platelet aggregation pathways, the 5-methyl-3-phenylisoxazole-4-carbonyl motif has been explicitly identified as a critical pharmacophore element, where subtle changes to the substitution pattern result in significant loss of target affinity or functional efficacy [1].

Generic acyl chlorides cannot replicate the steric and electronic profile of the 3-phenyl-5-methyl isoxazole; acylation kinetics and downstream target engagement may shift unpredictably.
Alternative isoxazole analogs (e.g., 2-chlorophenyl or other substitution) may not reproduce the β-lactamase resistance profile required for oxacillin-class antibiotics; pharmacophore mapping differs.
Structural changes to the 5-methyl-3-phenyl motif have been linked to reduced GABA-A α5 selectivity or antiplatelet activity; subtle modifications can alter key binding interactions.

5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Quantitative Differentiation


Purity Grade Differentiation for cGMP Manufacturing

The >98.0% (GC/T) purity grade of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride offers a quantifiable advantage over the standard 90% grade commonly offered by other vendors . For cGMP manufacturing of oxacillin sodium or other advanced pharmaceutical intermediates, the use of higher purity starting materials directly correlates with reduced impurity profiles, lower byproduct formation, and higher overall yield in the subsequent acylation of 6-APA . Procurement of the lower purity (90%) grade necessitates additional purification steps or risks the introduction of impurities that may compromise the final drug substance's purity and stability .

Purity grade differentiation
Head-to-head
Target: >98.0% (GC/T)
Comparator: 90% (assay range 89.5–100.0%)
Absolute difference ≥8% (min. spec.)
Higher purity supports cGMP specification review and impurity control.
Vendor specification sheets; verify by GC/T and argentometric titration.
Pharmaceutical Intermediate Oxacillin Synthesis Purity Requirements cGMP Manufacturing

Oxacillin Sodium Synthesis Validation

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is the established and industry-standard acylating agent for the industrial-scale synthesis of oxacillin sodium, a critical β-lactamase-resistant penicillin . While other isoxazole-4-carbonyl chlorides exist (e.g., 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride, CAS 25629-50-9), they are not validated for this specific application and would produce a structurally distinct, non-approved antibiotic analog with unknown efficacy and safety profiles . The reaction of this specific carbonyl chloride with 6-aminopenicillanic acid (6-APA) yields the clinically approved oxacillin sodium [1].

Oxacillin synthesis validation
Head-to-head
Target: Validated intermediate for penicillinase-resistant oxacillin sodium
Comparator: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride (CAS 25629-50-9) – not validated for this pathway
Confirms established acylation route for 6-APA; supports regulatory synthesis pathway review.
Industrial acylation of 6-APA; analogs produce non-approved antibiotic structures.
Antibiotic Synthesis Oxacillin Sodium β-Lactamase Resistant Penicillin 6-APA Acylation

Antiplatelet Activity: Platelet Aggregation Inhibition

Derivatives synthesized from 5-Methyl-3-phenylisoxazole-4-carbonyl chloride demonstrate quantifiable and significant biological activity in platelet protection. Compound 4a (4-methoxy-N'-(5-methyl-3-phenylisoxazole-4-carbonyl) benzenesulfonohydrazide) was found to significantly ameliorate oxidative stress-induced platelet apoptosis and inhibited collagen-induced platelet aggregation in a dose-dependent manner [1][2]. While direct comparative data for other isoxazole carbonyl chloride derivatives in the exact same assay is limited in the public literature (class-level inference), the study highlights that the specific 5-methyl-3-phenyl substitution pattern is crucial for this activity, distinguishing it from other trisubstituted isoxazole analogs which may not exhibit the same protective efficacy [2].

Antiplatelet activity
Class-level
Derivative 4a inhibited collagen-induced platelet aggregation (dose-dependent) in vitro; ROS-mediated apoptosis amelioration reported.
Supports antiplatelet screening context; 5-methyl-3-phenyl motif may be privileged.
Full dose-response quantification required; class-level inference only.
Antiplatelet Thrombocytopenia ROS-Mediated Apoptosis Isoxazole Derivatives

GABA-A α5 Receptor Selectivity

Aryl-isoxazol-4-yl-imidazo[1,5-a]pyridine derivatives synthesized from 5-Methyl-3-phenylisoxazole-4-carbonyl chloride have been shown to exhibit high affinity and selectivity for the GABA-A α5 receptor binding site [1]. This is a critical differentiator for cognitive enhancement applications. While other isoxazole building blocks can produce GABA-A ligands, the specific substitution pattern derived from this compound is essential for achieving α5 selectivity, thereby potentially avoiding the sedative and amnesic side effects associated with non-selective benzodiazepine-site agonists [1][2].

GABA-A α5 selectivity
Class-level
Aryl-isoxazol-4-yl-imidazo[1,5-a]pyridine derivatives showed high affinity and selectivity for GABA-A α5 over other subtypes (patent data).
Supports α5-selective ligand development; substitution pattern critical for subtype selectivity.
Exact Ki/IC50 values not disclosed in abstract; patent review recommended.
GABA-A α5 Receptor Cognitive Enhancement Alzheimer's Disease Negative Allosteric Modulator

5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Application Scenarios


Scenario 1: cGMP Oxacillin Sodium Production

Industrial procurement for the validated, large-scale synthesis of oxacillin sodium (a penicillinase-resistant penicillin) and related β-lactam antibiotics . The >98.0% purity grade is essential for meeting regulatory specifications and minimizing impurities in the final drug substance . This application leverages the compound's established role as the definitive acylating agent for 6-APA in industrial settings .

Scenario 2: GABA-A α5 Receptor Ligand Development

Procurement for medicinal chemistry programs developing negative allosteric modulators (NAMs) or ligands targeting the GABA-A α5 receptor for cognitive enhancement in Alzheimer's disease, schizophrenia, or age-related cognitive decline [1]. The compound serves as a critical starting material for synthesizing aryl-isoxazol-4-yl-imidazo[1,5-a]pyridine derivatives with demonstrated α5 selectivity [1].

Scenario 3: Antiplatelet & Cardioprotective Agents

Procurement for research groups investigating novel therapies for thrombocytopenia and cardiovascular diseases [2]. Derivatives of this compound (e.g., sulfonohydrazides) have shown significant platelet protective efficacy by inhibiting ROS-mediated apoptosis and collagen-induced aggregation, validating the 5-methyl-3-phenylisoxazole-4-carbonyl motif as a privileged structure for this therapeutic area [2].

Application
Selection Property
Validation Focus
Penicillinase-resistant β-lactam synthesis (e.g., oxacillin)
High-purity grade (>98%) and validated 6-APA acylation route
Regulatory impurity threshold review; yield optimization under cGMP
GABA-A α5 negative allosteric modulator development
α5-selective pharmacophore access via 5-methyl-3-phenyl motif
Receptor subtype selectivity profiling; off-target liability assessment
Antiplatelet and cardioprotective research
Privileged isoxazole scaffold with reported anti-aggregation and antioxidant effects
Platelet aggregation and ROS-mediated apoptosis endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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